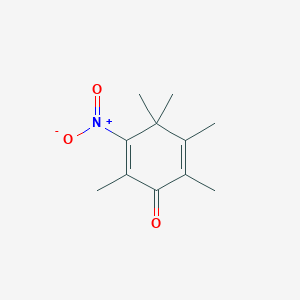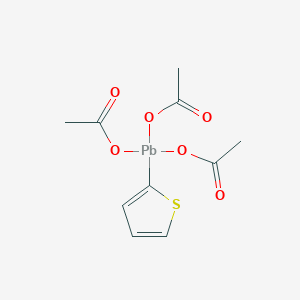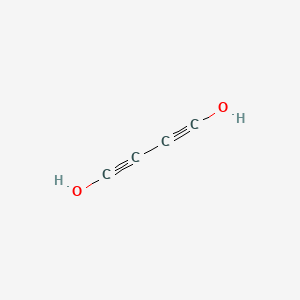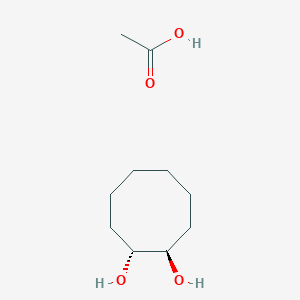
1,1-Dimethyl-2-phenylpiperidin-1-ium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-2-phenylpiperidin-1-ium acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products . This compound is characterized by the presence of a piperidine ring substituted with a phenyl group and two methyl groups, along with an acetate counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-phenylpiperidin-1-ium acetate typically involves the alkylation of 2-phenylpiperidine. One common method is the reaction of 2-phenylpiperidine with methyl iodide in the presence of a base such as potassium carbonate, followed by the addition of acetic acid to form the acetate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl-2-phenylpiperidin-1-ium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to the parent piperidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring or the phenyl group.
Applications De Recherche Scientifique
1,1-Dimethyl-2-phenylpiperidin-1-ium acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: Research into its potential pharmacological properties, such as analgesic or anti-inflammatory effects, is ongoing.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-2-phenylpiperidin-1-ium acetate involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler structure without the phenyl and methyl substitutions.
2-Phenylpiperidine: Lacks the additional methyl groups.
1-Methyl-2-phenylpiperidine: Contains only one methyl group.
Uniqueness
1,1-Dimethyl-2-phenylpiperidin-1-ium acetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both phenyl and methyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Propriétés
Numéro CAS |
52608-34-1 |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
1,1-dimethyl-2-phenylpiperidin-1-ium;acetate |
InChI |
InChI=1S/C13H20N.C2H4O2/c1-14(2)11-7-6-10-13(14)12-8-4-3-5-9-12;1-2(3)4/h3-5,8-9,13H,6-7,10-11H2,1-2H3;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
ZSROGCVWKNRLKJ-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)[O-].C[N+]1(CCCCC1C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14647945.png)
![Trichloro[2-(2-ethenylphenyl)ethyl]silane](/img/structure/B14647953.png)
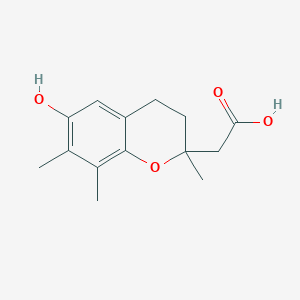
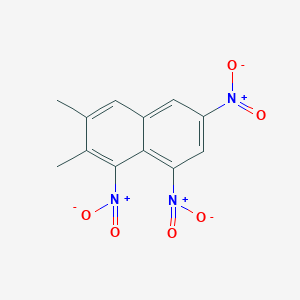

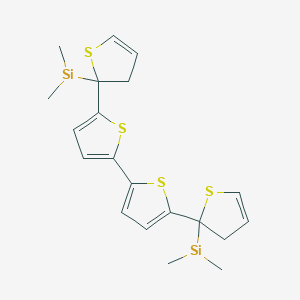
![4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B14647986.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14647990.png)

